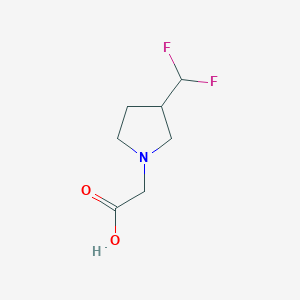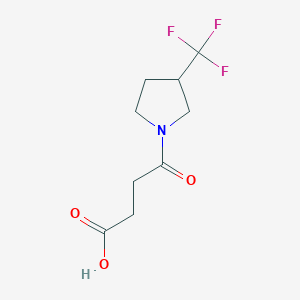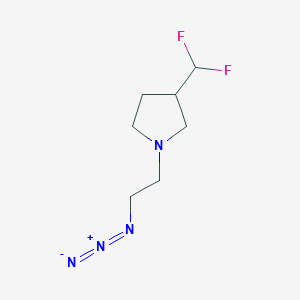![molecular formula C10H12ClN3O B1476717 6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane CAS No. 2098031-23-1](/img/structure/B1476717.png)
6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Overview
Description
6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
The compound 6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane, as part of the broader family of bridged bicyclic morpholines and their derivatives, has garnered interest in the field of medicinal chemistry for its structural significance. Bridged bicyclic morpholines, including 3-oxa-6-azabicyclo[3.1.1]heptane derivatives, are pivotal as morpholine isosteres due to their achirality and similar lipophilicity compared to morpholine. This similarity has been demonstrated through the cLogP of derived analogues, indicating their potential as versatile building blocks in drug discovery and development. The synthesis of these compounds involves straightforward chemistry starting from inexpensive materials, offering a practical approach to accessing novel morpholine-based building blocks for medicinal chemistry research (Walker, Eklov, & Bedore, 2012).
Chemical Synthesis
The first synthesis of morpholine derivatives such as 3-oxa-6-azabicyclo[3.1.1]heptane tosylate salt and similar compounds has been achieved through multi-step sequences that leverage straightforward and accessible chemistry. These syntheses are critical for generating novel scaffolds for further chemical exploration and for the development of new pharmacologically active compounds. Such synthetic methodologies not only facilitate the production of key intermediates for further derivatization but also contribute significantly to the expansion of accessible chemical space in drug development efforts (Wishka et al., 2011).
Novel Ligands and Radioligands Development
The exploration of azabicyclo[3.1.1]heptane derivatives extends into the development of α7 nicotinic ligands, where bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives have been synthesized. These efforts aim to address the need for selective and potent ligands for nicotinic acetylcholine receptors (nAChRs), which are of considerable interest due to their implication in various neurological disorders. The development of these compounds, characterized by nanomolar potency and significant selectivity, underscores the therapeutic potential of azabicyclo[3.1.1]heptane derivatives in designing drugs targeting the central nervous system (Slowinski et al., 2011).
Properties
IUPAC Name |
6-(6-chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c1-6-12-9(11)3-10(13-6)14-7-2-8(14)5-15-4-7/h3,7-8H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCSXKQWCGSESR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2C3CC2COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B1476644.png)
![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-amine](/img/structure/B1476645.png)
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic acid](/img/structure/B1476646.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1476647.png)



![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1476655.png)
